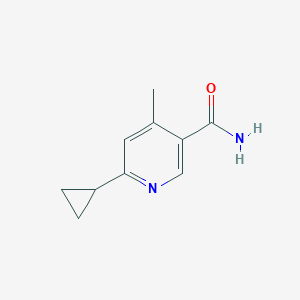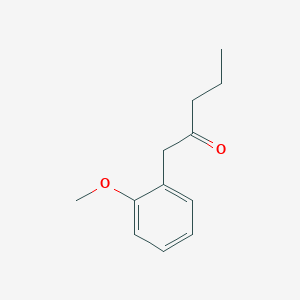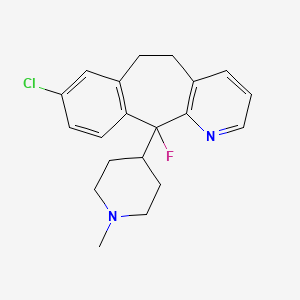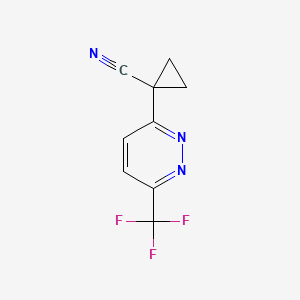
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a cyclopropane ring with a carbonitrile group.
Vorbereitungsmethoden
One common method involves radical trifluoromethylation, which has been extensively studied for its ability to introduce the trifluoromethyl group into various organic molecules . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and other substituents on the pyridazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens) are commonly used in these reactions.
Wissenschaftliche Forschungsanwendungen
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridazine ring can participate in various binding interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups are known for their enhanced stability and reactivity, making them valuable in pharmaceuticals and agrochemicals.
Cyclopropane derivatives: Cyclopropane-containing compounds are often used in medicinal chemistry due to their unique ring strain and reactivity.
Eigenschaften
CAS-Nummer |
1433708-62-3 |
|---|---|
Molekularformel |
C9H6F3N3 |
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(14-15-7)8(5-13)3-4-8/h1-2H,3-4H2 |
InChI-Schlüssel |
OMDDOUMRSUCFMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=NN=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


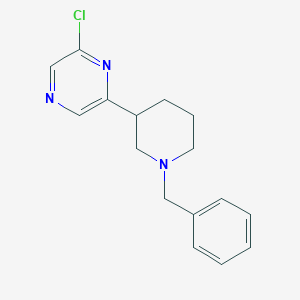
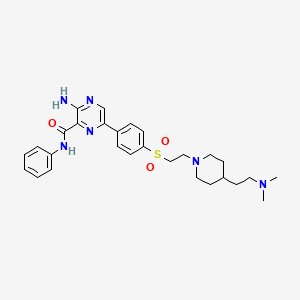

![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)


![N'-[(2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13049316.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)
